molecular formula C8H15N3 B2551230 [2-(2-Methylpropyl)pyrazol-3-yl]methanamine CAS No. 1342673-85-1

[2-(2-Methylpropyl)pyrazol-3-yl]methanamine

Cat. No. B2551230
CAS RN: 1342673-85-1
M. Wt: 153.229
InChI Key: XELBAUMAYLLJQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction at ambient temperature, indicating that pyrazole derivatives can be synthesized under mild conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was confirmed by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . The crystal structure of a pyrazolyl aryl methanone derivative was also reported, providing detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The reactivity of these compounds is often explored in the context of their potential biological activities. For instance, Pt(II) complexes with imidazole derivatives exhibited significant cytotoxic effects on human carcinoma cell lines, suggesting that these compounds can form DNA adducts and interact with nuclear DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as melting point, solubility, and biological activity. Some pyrazole derivatives have been found to exhibit herbicidal and insecticidal activities, indicating that these compounds can be designed for specific applications .

Relevant Case Studies

The papers provided do not include specific case studies related to [2-(2-Methylpropyl)pyrazol-3-yl]methanamine. However, the cytotoxic effects of Pt(II) complexes with imidazole derivatives on various cancer cell lines can be considered a relevant case study for understanding the potential therapeutic applications of pyrazole derivatives . Additionally, the synthesis and antimicrobial evaluation of benzotriazole derivatives provide a case study for the use of pyrazole compounds in developing new antimicrobial agents .

Scientific Research Applications

Coordination Chemistry and Luminescence

Derivatives of pyrazole, similar to [2-(2-Methylpropyl)pyrazol-3-yl]methanamine, have been studied for their coordination chemistry, particularly with transition metals. Such compounds have shown promising applications in creating luminescent lanthanide compounds, which are useful for biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Novel Compounds

In the realm of organic synthesis, novel compounds have been synthesized through ambient-temperature reactions involving pyrazole derivatives. For instance, a novel synthesis approach led to the creation of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine with significant yield, showcasing the versatility of pyrazole compounds in synthetic chemistry (Becerra et al., 2021).

Catalysis and Polymerization

Cobalt(II) complexes containing pyrazole-based ligands have been investigated for their catalytic properties, particularly in the polymerization of methyl methacrylate (MMA) to produce poly(methyl methacrylate) (PMMA) with high molecular weight and narrow polydispersity index. Such research underscores the role of pyrazole derivatives in catalyzing important polymerization reactions, contributing to advancements in materials science (Choi et al., 2015).

Charge-Transfer Chemistry

Pyrazole derivatives also play a crucial role in charge-transfer chemistry, as evidenced by studies exploring the interaction between pyrazoline compounds and various π-acceptors. These interactions result in the formation of charge-transfer complexes with significant implications for the development of molecular electronics and sensing technologies (Adam et al., 2021).

Anticancer Research

In the field of medicinal chemistry, pyrazole derivatives have been explored for their potential therapeutic applications, including as ligands in complexes with anticancer activity. The ability of these compounds to bind to DNA and selectively inhibit cancer cell growth, while sparing noncancerous cells, highlights their potential as leads for the development of new cancer therapies (Mbugua et al., 2020).

properties

IUPAC Name

[2-(2-methylpropyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBAUMAYLLJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342673-85-1
Record name [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine
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